molecular formula C18H11F3N4O2 B11202030 3-(3,4-Difluorophenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(3,4-Difluorophenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B11202030
M. Wt: 372.3 g/mol
InChI Key: YUHVKQPFYMIQPK-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution reactions: Introduction of the difluorophenyl and fluoro-methylphenyl groups can be done through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxadiazole N-oxides.

    Reduction: Reduction reactions may lead to the formation of hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-withdrawing fluorine atoms and the oxadiazole ring, which can participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)-5-{[5-(3-chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
  • 3-(3,4-Dimethylphenyl)-5-{[5-(3-methyl-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Uniqueness

The presence of fluorine atoms in 3-(3,4-Difluorophenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its non-fluorinated analogs.

Properties

Molecular Formula

C18H11F3N4O2

Molecular Weight

372.3 g/mol

IUPAC Name

2-[[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C18H11F3N4O2/c1-9-2-3-11(7-13(9)20)18-24-23-16(26-18)8-15-22-17(25-27-15)10-4-5-12(19)14(21)6-10/h2-7H,8H2,1H3

InChI Key

YUHVKQPFYMIQPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=C(C=C4)F)F)F

Origin of Product

United States

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